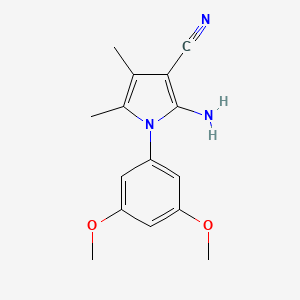

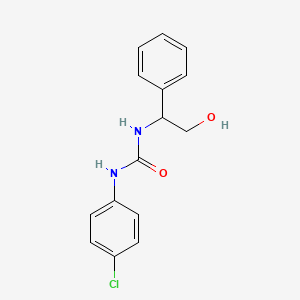

![molecular formula C10H12ClN5 B2427731 1-{6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl}piperazine CAS No. 1520785-58-3](/img/structure/B2427731.png)

1-{6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl}piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-{6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl}piperazine” is a synthetic molecule that belongs to the class of triazolopyrimidines . Triazolopyrimidines are heterocyclic compounds, which means they contain atoms of at least two different elements in a cyclic structure . They are known for their ability to bind with a variety of enzymes and receptors in biological systems, thus exhibiting versatile biological activities .

Molecular Structure Analysis

Triazolopyrimidines have a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The specific molecular structure of “1-{6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl}piperazine” is not provided in the retrieved sources.Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The 1,2,4-triazolo[1,5-a]pyridine scaffold, which is a part of the compound , has been found to have diverse pharmacological activities, including anticancer properties . This makes it a potential candidate for drug design and discovery in the field of oncology .

Antimicrobial Activity

The same scaffold has also been associated with antimicrobial activity . This suggests that it could be used in the development of new antimicrobial agents .

Analgesic and Anti-inflammatory Activity

The compound has shown potential in the treatment of pain and inflammation, indicating its possible use in the development of analgesic and anti-inflammatory drugs .

Antioxidant Activity

The 1,2,4-triazolo[1,5-a]pyridine scaffold has demonstrated antioxidant properties . This suggests its potential application in conditions where oxidative stress plays a key role .

Antiviral Activity

The compound has also shown antiviral properties , indicating its potential use in the development of antiviral drugs .

Enzyme Inhibition

The compound has been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase . This suggests its potential use in the treatment of conditions related to these enzymes .

Synthesis of Heterocyclic Compounds

The compound has been used in the microwave-mediated, catalyst-free synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles . This method demonstrates a broad substrate scope and good functional group tolerance, resulting in the formation of products in good-to-excellent yields .

Material Science Applications

1,2,4-triazolo[1,5-a]pyridine, a part of the compound , has been found to have applications in the field of material sciences . This suggests its potential use in the development of new materials .

Wirkmechanismus

Target of Action

The compound 1-{6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl}piperazine is a member of the triazole class of compounds . Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, thus showing versatile biological activities . .

Mode of Action

Triazole compounds, in general, are known to interact with their targets through binding, which can lead to changes in the function of the target .

Biochemical Pathways

It is known that triazole compounds can affect a variety of biochemical pathways due to their ability to bind with different enzymes and receptors .

Result of Action

Triazole compounds are known to have a wide range of effects due to their ability to interact with various targets .

Eigenschaften

IUPAC Name |

6-chloro-2-piperazin-1-yl-[1,2,4]triazolo[1,5-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN5/c11-8-1-2-9-13-10(14-16(9)7-8)15-5-3-12-4-6-15/h1-2,7,12H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOFACLBMVDECCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NN3C=C(C=CC3=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

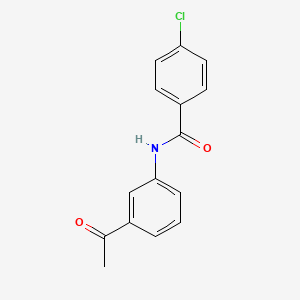

![Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate](/img/structure/B2427649.png)

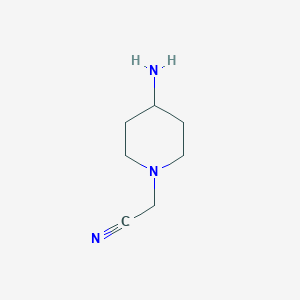

![tert-butyl N-{[(4-butylphenyl)carbamoyl]methyl}carbamate](/img/structure/B2427653.png)

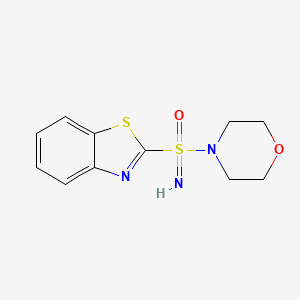

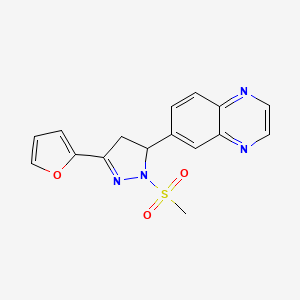

![2-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2427654.png)

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl acetate](/img/structure/B2427663.png)

![N-[4-(4-phenyl-1,3-oxazol-2-yl)phenyl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2427665.png)

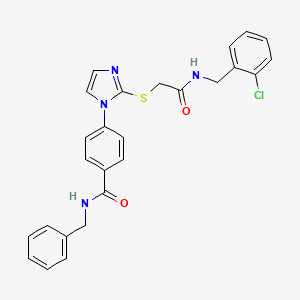

![N-(3-methylphenyl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2427667.png)